[2,3'-Bithiophen]-5'-ylmethanamine
Description
[2,3'-Bithiophen]-5'-ylmethanamine (C₉H₉NS₂, MW: 195.3 g/mol) is an organoheterocyclic compound composed of two thiophene rings connected at the 2- and 3'-positions, with a methanamine group (-CH₂NH₂) attached to the 5'-position of the bithiophene scaffold . Thiophene rings are sulfur-containing aromatic systems that confer unique electronic properties due to their conjugated π-electron systems. This compound is primarily investigated for applications in organic electronics, where its extended conjugation facilitates charge transfer, making it suitable for use in organic semiconductors, field-effect transistors (OFETs), and photovoltaic devices .
Properties
Molecular Formula |
C9H9NS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(4-thiophen-2-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 |
InChI Key |
SDUSTDSLSOBMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophen]-5’-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with a halogenated thiophene. Another method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene .
Industrial Production Methods
Industrial production of [2,3’-Bithiophen]-5’-ylmethanamine may involve high-pressure catalytic reactions and the use of homogeneous catalysis. These methods ensure high yields and purity of the final product. The starting materials for these reactions often include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bithiophen]-5’-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are used under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
[2,3’-Bithiophen]-5’-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of [2,3’-Bithiophen]-5’-ylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithiophene Derivatives
Table 1: Comparison of Bithiophene-Based Amines
Key Insights :
- Conjugation Effects: The 2,3'-bithiophene linkage in the target compound provides a non-linear conjugation pathway, reducing symmetry compared to 2,2'-bithiophenes. This results in altered absorption spectra and charge transport properties .
- Functional Group Impact : Substituents like bromonicotinamide () or ethylamine () shift applications from electronics to biological systems due to modified steric and electronic profiles .
Thiophene Derivatives with Amine Groups
Table 2: Comparison with Monothiophene Amines
| Compound Name | Structural Features | Key Differences | Applications | References |
|---|---|---|---|---|
| 2-Aminothiophene | Amine at 2-position of thiophene | Simpler structure; limited conjugation | Antimicrobial agents | |
| 5-Methylthiophen-2-ylmethanamine | Methyl group at 5-position | Reduced electronic conjugation | Intermediate in drug synthesis | |
| (5-Phenylthiophen-2-yl)methanamine | Phenyl substituent at 5-position | Enhanced steric bulk | CYP2A6 enzyme inhibition |
Key Insights :
- Substituent Effects : Bulky groups (e.g., phenyl in ) reduce solubility but enhance specificity in biological interactions, whereas methyl groups () offer a balance between reactivity and processability .
Functionalized Bithiophene Derivatives
Table 3: Comparison with Complex Bithiophene Hybrids
| Compound Name | Structural Features | Key Differences | Applications | References |
|---|---|---|---|---|
| N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide | Cyclopropylacetamide substituent | Introduces steric hindrance | Materials science and drug design | |
| N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide | Sulfonamide and hydroxyethyl groups | Polar functional groups enhance H-bonding | Biomedical applications |
Key Insights :
- Hybrid Structures : Combining bithiophene with moieties like sulfonamide () or cyclopropylacetamide () diversifies applications. These hybrids retain electronic properties while gaining biological activity .
- Thermal Stability : Bithiophene derivatives with alkyl or aryl groups (e.g., ) exhibit thermal stability up to 430°C, critical for optoelectronic device durability .
Biological Activity
[2,3'-Bithiophen]-5'-ylmethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound [2,3'-Bithiophen]-5'-ylmethanamine consists of a bithiophene core with an amine functional group. This structural configuration is crucial for its interaction with biological targets.
Cytotoxicity
Cytotoxicity assays are fundamental in evaluating the potential of compounds like [2,3'-Bithiophen]-5'-ylmethanamine. Various methods such as MTT assays and colony-forming assays are employed to determine the effectiveness of the compound against different cancer cell lines.
- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), HCC827, and NCI-H358.
- Findings : Preliminary studies suggest that [2,3'-Bithiophen]-5'-ylmethanamine exhibits significant cytotoxic effects in 2D cultures, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds similar to [2,3'-Bithiophen]-5'-ylmethanamine have shown IC50 values ranging from 6 to 20 µM depending on the specific cell line and assay conditions used .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D MTS |
| HCC827 | 20.46 | 3D Colony |
| NCI-H358 | 16.00 | 3D Colony |
Antimicrobial Activity
In addition to its antitumor properties, [2,3'-Bithiophen]-5'-ylmethanamine has been evaluated for antimicrobial activity against various pathogens.
- Testing Methods : Broth microdilution methods are typically utilized to assess the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
- Results : The compound has demonstrated promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of [2,3'-Bithiophen]-5'-ylmethanamine.
- Key Modifications : Variations in substituents on the bithiophene core can significantly affect potency and selectivity. For example, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and target binding affinity .
- Case Studies : Research indicates that specific structural features correlate with increased cytotoxicity in certain cancer cell lines. For instance, compounds with additional electron-withdrawing groups have been linked to enhanced activity against tumor cells .
Case Studies
Several case studies highlight the practical applications of [2,3'-Bithiophen]-5'-ylmethanamine:
- Antitumor Efficacy : A study demonstrated that derivatives of bithiophene exhibited varying degrees of cytotoxicity across different cancer models. The most effective compounds were those that maintained structural integrity while introducing functional groups that facilitated interaction with DNA or other cellular targets .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of bithiophene derivatives revealed significant activity against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
